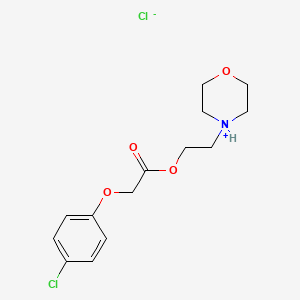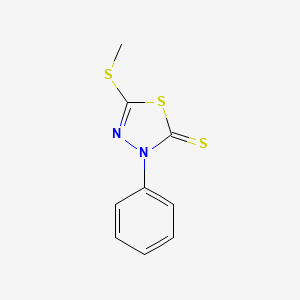
2-morpholin-4-ium-4-ylethyl 2-(4-chlorophenoxy)acetate;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-morpholin-4-ium-4-ylethyl 2-(4-chlorophenoxy)acetate;chloride is a chemical compound with a complex structure consisting of 18 hydrogen atoms, 14 carbon atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 chlorine atom . This compound is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthesis of 2-morpholin-4-ium-4-ylethyl 2-(4-chlorophenoxy)acetate;chloride typically involves the condensation of p-chlorophenoxyacetic acid with 2-morpholinoethanol, followed by esterification and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity .
Analyse Des Réactions Chimiques
2-morpholin-4-ium-4-ylethyl 2-(4-chlorophenoxy)acetate;chloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: It is studied for its potential effects on biological systems, including its role as a plant growth regulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of immunosuppression.
Industry: It is used in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of 2-morpholin-4-ium-4-ylethyl 2-(4-chlorophenoxy)acetate;chloride involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes and functions .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-morpholin-4-ium-4-ylethyl 2-(4-chlorophenoxy)acetate;chloride include:
4-Chlorophenoxyacetic acid: Known for its use as a plant growth regulator.
2-Morpholinoethyl ester: Used in various chemical synthesis processes.
Mycophenolate mofetil: An immunosuppressive agent with a similar ester structure. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
34666-19-8 |
|---|---|
Formule moléculaire |
C14H19Cl2NO4 |
Poids moléculaire |
336.2 g/mol |
Nom IUPAC |
2-morpholin-4-ium-4-ylethyl 2-(4-chlorophenoxy)acetate;chloride |
InChI |
InChI=1S/C14H18ClNO4.ClH/c15-12-1-3-13(4-2-12)20-11-14(17)19-10-7-16-5-8-18-9-6-16;/h1-4H,5-11H2;1H |
Clé InChI |
JFPGIZTWTISKDI-UHFFFAOYSA-N |
SMILES |
C1COCC[NH+]1CCOC(=O)COC2=CC=C(C=C2)Cl.[Cl-] |
SMILES canonique |
C1COCC[NH+]1CCOC(=O)COC2=CC=C(C=C2)Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Ethyl-8-methyl-10,12-diphenyl-3-oxa-5,8,10,12-tetrazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4-triene-7,11,13-trione](/img/structure/B1655236.png)


![N~1~-{1-[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]propyl}-N~1~-methyl-3-(trifluoromethyl)benzamide](/img/structure/B1655242.png)
![2-[[4-[[(2-Hydroxyphenyl)methylideneamino]methyl]cyclohexyl]methyliminomethyl]phenol](/img/structure/B1655243.png)
![2-phenyl-1H-benzo[g]indole](/img/structure/B1655244.png)
![Acetonitrile, [(4-methoxyphenyl)azo][(4-methoxyphenyl)hydrazono]-](/img/structure/B1655245.png)


![11-Methyl-11b-phenyl-1,2,3,4,5,6-hexahydroindolizino[8,7-b]indol-4-ium;chloride](/img/structure/B1655252.png)


![3-[(2-Hydroxyphenyl)methylideneamino]oxolan-2-one](/img/structure/B1655256.png)

